molecular formula C8H10IN B3058599 Benzenemethanamine, 3-iodo-N-methyl- CAS No. 90389-93-8

Benzenemethanamine, 3-iodo-N-methyl-

Cat. No.: B3058599
CAS No.: 90389-93-8
M. Wt: 247.08 g/mol
InChI Key: BESWRCDFFVBCRG-UHFFFAOYSA-N
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Description

. It is an organic compound that contains an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom of the benzenemethanamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-iodo-N-methyl-, typically involves the iodination of N-methylbenzenemethanamine. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production methods for Benzenemethanamine, 3-iodo-N-methyl-, may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Types of Reactions:

    Oxidation: Benzenemethanamine, 3-iodo-N-methyl-, can undergo oxidation reactions where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the amine group to an amide.

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitrobenzenemethanamine derivatives.

    Reduction: Amide derivatives or deiodinated products.

    Substitution: Hydroxybenzenemethanamine, aminobenzenemethanamine, or alkylbenzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, 3-iodo-N-methyl-, has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-iodo-N-methyl-, involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can form strong interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, 3-methyl-
  • Benzenemethanamine, 4-iodo-N-methyl-

Comparison: Benzenemethanamine, 3-iodo-N-methyl-, is unique due to the presence of the iodine atom at the 3-position of the benzene ring. This iodine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs. For example, Benzenemethanamine, N-methyl-, lacks the iodine atom and may have different chemical and biological properties. Similarly, Benzenemethanamine, 3-methyl-, has a methyl group instead of an iodine atom, which can alter its reactivity and applications.

Properties

IUPAC Name

1-(3-iodophenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWRCDFFVBCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238123
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-93-8
Record name 3-Iodo-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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